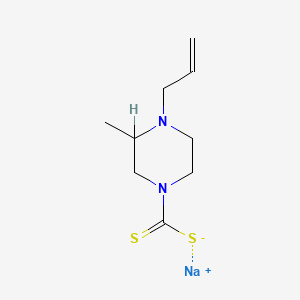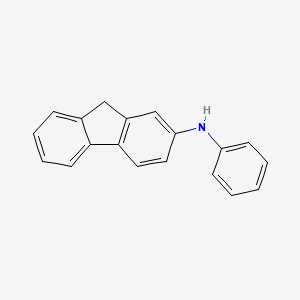
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form the ethyl ester derivative. This intermediate is then reacted with hexylamine under controlled conditions to introduce the hexylamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: Lacks the hexylamino group, making it less hydrophobic.
1-Piperazinecarboxylic acid, 4-(2-(methylamino)ethyl)-, ethyl ester: Contains a methylamino group instead of a hexylamino group, affecting its biological activity.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(hexylamino)ethyl)-, ethyl ester, hydrochloride is unique due to the presence of the hexylamino group, which can influence its hydrophobicity, biological activity, and overall chemical properties. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
CAS No. |
24269-55-4 |
|---|---|
Molecular Formula |
C15H32ClN3O2 |
Molecular Weight |
321.89 g/mol |
IUPAC Name |
ethyl 4-[2-(hexylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-3-5-6-7-8-16-9-10-17-11-13-18(14-12-17)15(19)20-4-2;/h16H,3-14H2,1-2H3;1H |
InChI Key |
QWFKSPWXBLWFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCCN1CCN(CC1)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


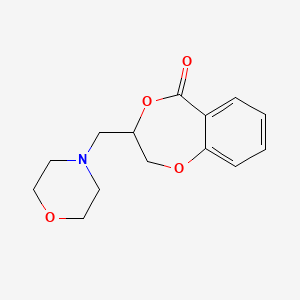
![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)

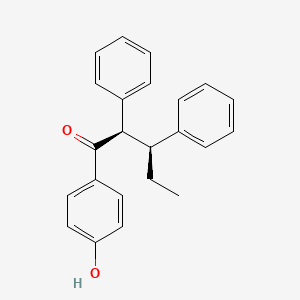
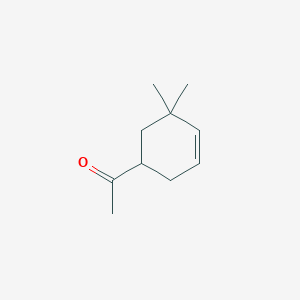
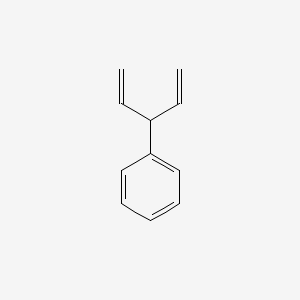
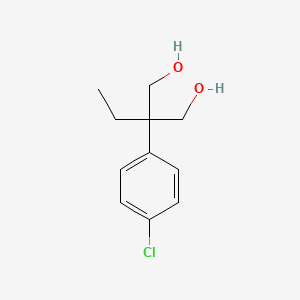
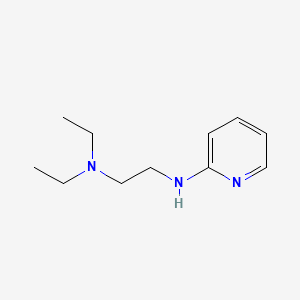
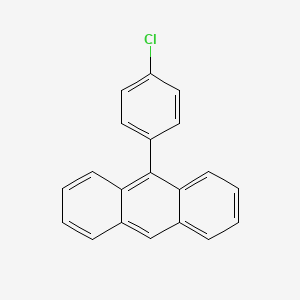
![2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]](/img/structure/B14696846.png)
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
